Enrasentan is a selective antagonist of endothelin receptors, specifically targeting the endothelin A and endothelin B receptors. It is primarily investigated for its potential therapeutic applications in treating cardiovascular diseases, including hypertension and heart failure. The compound's unique chemical structure and pharmacological properties make it a subject of interest in both academic research and pharmaceutical development.
Enrasentan is classified under the chemical identifier 167256-08-8. It is synthesized through various chemical pathways that involve the formation of an indane core and subsequent functionalization to introduce different functional groups. This compound has been extensively studied for its role in modulating vascular responses mediated by endothelin peptides.
Enrasentan belongs to the class of compounds known as endothelin receptor antagonists. These agents play a crucial role in counteracting the effects of endothelin-1, a potent vasoconstrictor involved in various cardiovascular pathologies.
The synthesis of enrasentan involves multiple steps, which can be summarized as follows:
The industrial production of enrasentan requires high-purity starting materials and optimized reaction conditions, including temperature, pressure, and solvent choice. These factors are critical to achieving a successful synthesis with minimal by-products.
Enrasentan features a complex molecular structure characterized by its indane core and various substituents that enhance its biological activity. The specific arrangement of atoms contributes to its ability to selectively bind to endothelin receptors.
The molecular formula for enrasentan is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure. The compound's molecular weight is approximately 336.37 g/mol.
Enrasentan participates in several types of chemical reactions:
The major products derived from these reactions include oxidized, reduced, and substituted derivatives that can be further explored for their pharmacological properties.
Enrasentan exerts its pharmacological effects by blocking both endothelin A and endothelin B receptors. The mechanism involves:
This dual action results in lowered blood pressure and reduced cardiac hypertrophy, making enrasentan a promising candidate for treating various cardiovascular conditions .
Enrasentan is typically presented as a solid at room temperature with specific melting points dependent on purity levels. Its solubility characteristics can vary based on the solvent used during synthesis or formulation.
The compound demonstrates stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH levels or temperatures. Its reactivity profile includes susceptibility to oxidation and reduction reactions as previously mentioned .
Enrasentan has significant applications in scientific research:
Additionally, enrasentan's role in developing new cardiovascular drugs underscores its importance in pharmaceutical research .
The endothelin (ET) system, anchored by the potent 21-amino-acid peptide endothelin-1 (ET-1), is a critical regulator of vascular tone, cellular proliferation, and fibrosis. ET-1 is synthesized primarily by vascular endothelial cells through a two-step proteolytic pathway:
ET-1 exerts its effects via two G-protein-coupled receptors:
Table 1: Endothelin Receptor Subtypes and Functions
Receptor | Primary Location | Downstream Effects | Pathophysiological Role |
---|---|---|---|
ETA | Vascular smooth muscle | Vasoconstriction, cell proliferation, fibrosis | Hypertension, cardiac hypertrophy, atherosclerosis |
ETB | Endothelial cells | Vasodilation (NO/prostacyclin), ET-1 clearance | Counter-regulation of ETA; impaired in disease states |
ETB | Renal collecting ducts | Sodium excretion, diuresis | Salt-sensitive hypertension when dysfunctional |
In pathological states (e.g., hypertension, heart failure, chronic kidney disease), ET-1 overexpression drives:
Endothelin receptor antagonists (ERAs) offer a mechanistically targeted approach for diseases with ET system overactivation:
Table 2: Therapeutic Rationale for ERA Classes in Cardiovascular/Renal Diseases
ERA Type | Mechanism | Advantages | Clinical Evidence |
---|---|---|---|
Selective ETA antagonists | Block ETA only | Preserve ETB-mediated vasodilation/clearance | Modest BP reduction; mixed renal outcomes |
Dual ETA/ETB antagonists | Block both receptors | Comprehensive ET-1 suppression; enhance natriuresis | Robust BP lowering (e.g., aprocitentan in PRECISION trial) [2] [8] |
ECE inhibitors | Inhibit ET-1 synthesis | Reduce all ET isoforms | Limited clinical success due to redundant ET-1 pathways [7] |
Key limitations of existing therapies (e.g., ACE inhibitors) include incomplete suppression of ET-1-driven pathways, justifying ERAs as add-on therapy [5] [8].
Enrasentan (SB-217242) is an orally active, mixed ETA/ETB antagonist with 100-fold higher affinity for ETA vs. ETB receptors [1] [3]. Its chemical structure features a benzodioxole core and carboxylic acid moiety, enabling competitive binding to both receptor subtypes [3] [6].
Table 3: Preclinical Efficacy of Enrasentan in Disease Models
Disease Model | Key Findings | Proposed Mechanism | Source |
---|---|---|---|
Hypertensive rats | Reduced BP, prevented cardiac/renal damage | ETA/ETB blockade → vasodilation + reduced fibrosis | [1] |
Cardiac hypertrophy (rat banding) | Lowered LV mass index, improved survival | Suppressed ET-1-driven myocyte hypertrophy | [1] [6] |
Stroke models | Reduced ischemic brain area | Improved cerebral blood flow via vasodilation | [1] |
Hyperinsulinemic hypertension | Normalized BP, prevented renal injury | Improved insulin-mediated NO bioavailability | [1] |
In human studies, enrasentan demonstrated mixed outcomes:
Enrasentan’s development was deprioritized due to these limitations, but its pharmacology informed next-generation dual ERAs like aprocitentan, recently approved for resistant hypertension [2] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7